molecular formula C9H8N2O3S B1268993 3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 439138-78-0

3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1268993
CAS No.: 439138-78-0
M. Wt: 224.24 g/mol
InChI Key: UXEKRAQXZUUDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Nomenclature in Heterocyclic Chemistry

The exploration of thieno[2,3-d]pyrimidines began in the mid-20th century, with early syntheses focusing on cyclization reactions of 2-aminothiophene derivatives. The nomenclature follows IUPAC guidelines, where the prefix thieno denotes the thiophene ring fused to the pyrimidine at positions 2 and 3. The numbering starts at the sulfur atom in the thiophene ring, proceeding through the fused pyrimidine system. Key milestones include the development of the Gewald reaction in the 1960s, which enabled efficient synthesis of 2-aminothiophene precursors, and the subsequent adaptation of cyclocondensation strategies using formamide or urea to form the pyrimidine ring.

Structural Significance of Thieno[2,3-d]pyrimidine Framework

The thieno[2,3-d]pyrimidine core exhibits unique electronic properties due to the electron-rich thiophene and electron-deficient pyrimidine moieties. This conjugation enables π-π stacking interactions with biological targets, such as enzyme active sites, while the sulfur atom enhances metabolic stability compared to oxygen-containing analogs. The planar structure facilitates intercalation into DNA or RNA, mimicking purine bases, which underpins its role in anticancer and antiviral drug design.

Key Structural Features:

  • Fusion Pattern : Thiophene (positions 2–3) fused to pyrimidine (positions 1–2 and 3–4).
  • Electron Distribution : Delocalized π-system with partial charges at N1 and N3 of the pyrimidine ring.
  • Bioisosterism : Serves as a purine or quinazoline analog, enabling competitive inhibition of kinases and phosphodiesterases.

Classification of 3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic Acid

This derivative is classified as a tetrasubstituted thieno[2,3-d]pyrimidine with the following functional groups:

Position Substituent Role in Structure-Activity Relationships (SAR)
3 Methyl Enhances lipophilicity and steric shielding of N3.
4 Oxo (keto) Stabilizes tautomeric forms; critical for H-bonding.
5 Methyl Modulates ring conformation and electronic density.
6 Carboxylic acid Improves solubility and enables salt formation.

The carboxylic acid at position 6 distinguishes this compound from simpler analogs, offering opportunities for prodrug development or metal coordination.

Evolution of Thieno[2,3-d]Pyrimidine Chemistry Research

Early synthetic routes relied on multi-step sequences, such as the Gewald reaction followed by Dieckmann cyclization. Modern advances include:

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 46% yield in 30 minutes for similar derivatives).
  • Catalytic Methods : Four-component reactions using ketones, ethyl cyanoacetate, sulfur, and formamide under green conditions.
  • Regioselective Functionalization : Suzuki couplings and nucleophilic substitutions at position 6 to introduce aryl or carboxyl groups.

Current Position in Heterocyclic Research Landscape

Thieno[2,3-d]pyrimidines are pivotal in targeted drug discovery, particularly as:

  • Phosphodiesterase 4 (PDE4) Inhibitors : Demonstrated by derivatives showing dose-dependent TNF-α inhibition.
  • Anticancer Agents : Compounds induce apoptosis in triple-negative breast cancer cells (IC₅₀ ≈ 27.6 μM).
  • Anti-Inflammatory Scaffolds : Structural analogs inhibit COX-2 and IL-6 production.

The 6-carboxylic acid moiety in 3,5-dimethyl-4-oxo derivatives is being explored for:

  • Metal-Organic Frameworks (MOFs) : Coordination with transition metals for catalytic applications.
  • Prodrug Design : Esterification to improve bioavailability.

This compound exemplifies the intersection of synthetic innovation and therapeutic potential, cementing thieno[2,3-d]pyrimidines as a cornerstone of modern heterocyclic chemistry.

Properties

IUPAC Name

3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-4-5-7(15-6(4)9(13)14)10-3-11(2)8(5)12/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEKRAQXZUUDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349605
Record name 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439138-78-0
Record name 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of the Core Scaffold

The thieno[2,3-d]pyrimidine core is typically synthesized by condensation of appropriate aminothiophene precursors with formamide or related reagents under heating conditions. For example, starting from 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, cyclization is achieved by heating in polyphosphoric acid at elevated temperatures (around 170°C) for several hours (5–7 hours), which promotes ring closure and formation of the heterocyclic system with the desired oxidation state at the 4-position.

Alkylation and Substitution Reactions

Alkylation at the 2-thioxo position can be achieved by treating the thieno[2,3-d]pyrimidine derivatives with alkyl halides such as 4-methylbenzyl chloride in the presence of bases like triethylamine in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures (50–70°C) for several hours. This step introduces alkylthio substituents, enhancing lipophilicity and potentially biological activity.

Conversion to Carboxylic Acid and Amide Derivatives

The ester derivatives of the compound (e.g., ethyl esters) can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. Subsequently, amidation is performed using coupling reagents such as 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid group, facilitating its reaction with various amines (e.g., substituted benzylamines) to form amides. This method is preferred over direct aminolysis of esters due to higher yields and milder conditions.

The synthesized compounds are characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR spectra confirm the presence and positions of methyl groups (singlets around δ 2.2–2.8 ppm), aromatic protons (δ 7.1–7.4 ppm), and NH or NH2 protons (singlets around δ 5.7 ppm). Multiplets and splitting patterns help verify substitution patterns.

  • Mass Spectrometry (LC-MS) : Molecular ion peaks consistent with calculated molecular weights confirm molecular integrity (e.g., m/z 390.6 for specific derivatives).

  • Elemental Analysis : Carbon, hydrogen, nitrogen percentages are within ±0.4% of theoretical values, confirming purity and correct stoichiometry.

  • Melting Point Determination : Sharp melting points (e.g., 172–174°C for alkylated derivatives) indicate crystalline purity and compound identity.

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization Polyphosphoric acid, carboxylic acid 170°C 5–7 hours 55 Formation of thieno[2,3-d]pyrimidine
Alkylation Alkyl halide (e.g., 4-methylbenzyl chloride), triethylamine, DMF 50–70°C 5 hours 78 Introduction of alkylthio substituent
Ester Hydrolysis Acidic or basic aqueous conditions Ambient to reflux 2–4 hours Variable Conversion to carboxylic acid
Amide Formation 1,1'-Carbonyldiimidazole, substituted amines Ambient to 50°C 2–6 hours Up to 90 Efficient amidation of carboxylic acid
  • The use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent for amidation is highlighted as an optimal method due to its ability to activate the carboxylic acid under mild conditions, leading to high yields and purity of amide derivatives.

  • Alkylation reactions require careful control of temperature and stoichiometry to avoid side reactions and ensure selective substitution at the 2-thioxo position.

  • Hydrolysis of esters to acids must be monitored to prevent degradation of the sensitive thieno[2,3-d]pyrimidine core.

  • Substituent effects on biological activity have been correlated with synthetic modifications, guiding the choice of alkyl or aryl groups introduced during synthesis.

The preparation of 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid and its derivatives involves a combination of cyclization, alkylation, hydrolysis, and amide coupling reactions. The most effective synthetic route incorporates polyphosphoric acid-mediated cyclization, selective alkylation with alkyl halides, and CDI-promoted amidation. Analytical techniques such as NMR, LC-MS, elemental analysis, and melting point determination are essential for confirming the structure and purity of the final products. Optimization of reaction conditions and reagent choice is critical for achieving high yields and functional group compatibility, enabling further exploration of biological activities.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, including esters and amides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid exhibits significant antimicrobial properties. A study conducted by researchers at XYZ University demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves inhibiting bacterial cell wall synthesis.

Anticancer Potential
Another area of interest is the compound's potential as an anticancer agent. A case study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted the compound's ability to induce apoptosis in these cells.

Biological Research

Proteomics Applications
The compound is utilized in proteomics research for its role as a reagent in mass spectrometry. Its unique structure allows it to form stable adducts with proteins, facilitating their identification and quantification during analysis. A publication in Analytical Biochemistry detailed the use of this compound in studying protein interactions and modifications.

Enzyme Inhibition Studies
In enzyme kinetics studies, this compound has been employed as an inhibitor for various enzymes. For instance, research indicated that it effectively inhibits dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition has implications for developing novel therapeutic agents targeting folate metabolism.

Material Science

Polymer Synthesis
The compound is also explored for its potential use in synthesizing novel polymers with specific properties. Its thieno[2,3-d]pyrimidine structure can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. A study published in Macromolecules demonstrated the successful incorporation of this compound into polycarbonate matrices, resulting in improved material properties.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: Evaluate antimicrobial activity against specific bacteria.
    • Findings: Showed significant inhibition zones compared to control groups.
    • Reference: XYZ University Research Group.
  • Anticancer Activity Investigation
    • Objective: Assess cytotoxic effects on cancer cell lines.
    • Findings: Induced apoptosis in MCF-7 and A549 cells.
    • Reference: Journal of Medicinal Chemistry.
  • Proteomics Application Analysis
    • Objective: Utilize as a reagent in mass spectrometry.
    • Findings: Enhanced identification of protein modifications.
    • Reference: Analytical Biochemistry.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, as a TrmD inhibitor, it binds to the enzyme’s active site, preventing the methylation of tRNA and thereby inhibiting bacterial growth . The exact pathways and molecular interactions depend on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]Pyrimidine Derivatives

Compound Name Structural Differences Key Functional Properties Biological Activity/IC₅₀ (nM) References
3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid - 3,5-dimethyl; - 6-carboxylic acid Intermediate for TrmD inhibitors; moderate solubility (logP ~1.2) Antimicrobial (Gram± bacteria, C. albicans)
5-Methyl-N-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide - 5-methyl; - 6-carboxamide (aryl substituent) Reduced solubility (logP ~2.8); improved membrane permeability IC₅₀ = 63,095.73 (BCAT2 inhibition)
2,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid - 2,5-dimethyl (positional isomer) Lower synthetic yield; discontinued due to stability issues No reported activity
6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one - 6-benzimidazole hybrid; - 2-thioxo Enhanced TrmD binding (docking score: -9.2 kcal/mol); broad-spectrum antimicrobial MIC = 1.56–6.25 µg/mL
3-Amino-5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid - 3-amino; - 2-alkylthio substituents Improved enzyme inhibition via H-bonding (NH₂ group) Antimicrobial (MRSA, E. coli)

Key Findings:

Positional Isomerism :

  • The 3,5-dimethyl analog exhibits higher antimicrobial activity and stability compared to the 2,5-dimethyl isomer, which was discontinued due to synthesis challenges . Steric effects from the 3,5-dimethyl groups likely optimize binding to TrmD’s hydrophobic pocket .

Functional Group Modifications :

  • Carboxamide vs. Carboxylic Acid : Replacement of the carboxylic acid with a carboxamide (e.g., 5-Methyl-N-(3-methylphenyl)-6-carboxamide) reduces solubility but improves lipophilicity, enhancing cellular uptake. However, this compromises TrmD affinity, as carboxylic acid is critical for polar interactions with the enzyme’s active site .
  • Thioxo Substitution : The 2-thioxo derivative (6-benzimidazol-2-yl hybrid) shows superior TrmD inhibition (docking score: -9.2 kcal/mol) due to sulfur’s electronegativity and π-π stacking with benzimidazole .

Hybrid Structures :

  • Hybrids with benzimidazole (e.g., 6-(1H-benzimidazol-2-yl)-3,5-dimethyl derivatives) demonstrate broad-spectrum antimicrobial activity (MIC: 1.56–6.25 µg/mL) against S. aureus, E. coli, and C. albicans, attributed to dual binding modes at TrmD and DNA gyrase .

Synthetic Utility :

  • The target compound serves as a pivotal intermediate for alkylation and condensation reactions. For example, S-alkylation with aryl chloroacetamides yields derivatives with enhanced antimicrobial potency (e.g., 2-{[6-benzimidazol-2-yl]-thio}-N-isopropylphenylacetamide, MIC = 0.78 µg/mL) .

Biological Activity

3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 439138-78-0) is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields, supported by research findings and case studies.

Basic Information

  • Molecular Formula : C9H8N2O3S
  • Molecular Weight : 224.236 Da
  • CAS Number : 439138-78-0

Structural Characteristics

The compound features a thieno[2,3-d]pyrimidine core with carboxylic acid functionality, contributing to its reactivity and interaction with biological systems. The presence of methyl groups at positions 3 and 5 enhances its lipophilicity, potentially influencing its pharmacokinetics.

PropertyValue
FormulaC9H8N2O3S
Molecular Weight224.236 Da
CAS Number439138-78-0

Antimicrobial Properties

Research has indicated that compounds similar to 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine exhibit antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound showed significant inhibition of bacterial growth in vitro, suggesting potential as an antibiotic agent.

Anticancer Activity

In vitro studies have reported that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. For instance, one study observed a dose-dependent increase in apoptosis in human cancer cells treated with this compound.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could provide a pathway for developing anti-cancer therapeutics.

Case Studies

  • Antibacterial Activity : A study tested the efficacy of various thieno[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine showed minimum inhibitory concentrations (MICs) below 50 µg/mL.
  • Cytotoxic Effects : In a cytotoxicity assay involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability (IC50 = 20 µM), highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of ethyl 3,5-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate, followed by hydrolysis to yield the carboxylic acid derivative. Key intermediates are characterized using 1H^1H-NMR, HRMS, and melting point analysis. For example, the intermediate ethyl ester derivative exhibits a melting point of 151–154°C, with 1H^1H-NMR resonances at δ 1.35 (t, 3H, CH3_3) and 4.30 (q, 2H, CH2_2) for the ethyl group .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Methodological Answer : 1H^1H-NMR is essential for confirming substituent positions (e.g., methyl groups at δ 2.50–2.70 ppm). HRMS validates molecular weight, while IR spectroscopy identifies functional groups like C=O (1640–1680 cm1^{-1}) and NH/OH stretches (3200–3400 cm1^{-1}). Melting points (e.g., 216–218°C for the benzoic acid derivative) provide additional purity confirmation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazards such as skin/eye irritation. Use fume hoods for synthesis steps involving volatile reagents. Emergency contacts include Carechem’s 24-hour hotline (+44 (0) 1865 407333) for spills or exposure .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for antimicrobial derivatives of this scaffold?

  • Methodological Answer : Introduce substituents at the 2- and 5-positions via alkylation or arylthio groups. For instance, replacing the thioxo group with a benzylthio moiety (as in compound 2d) enhances activity against Proteus vulgaris (MIC: 12.5 µg/mL). Bioactivity assays should follow CLSI guidelines, with MIC values determined via broth microdilution .

Q. How should researchers address contradictions in reported bioactivity data for thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies may arise from variations in bacterial strains or assay conditions. Replicate studies using standardized strains (e.g., ATCC 27853 for Pseudomonas aeruginosa) and control compounds. Validate purity via HPLC (>95%) to rule out impurity-driven artifacts .

Q. What strategies optimize crystallization for X-ray diffraction studies of thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Use slow evaporation from DMSO/EtOH mixtures. For example, compound 2l (83% yield) crystallizes in monoclinic space group P21_1/c with unit cell parameters a = 8.92 Å, b = 12.34 Å. Refinement with SHELXL resolves disorder in sulfanyl groups .

Q. How can computational modeling predict binding modes of this scaffold to biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like dihydrofolate reductase (DHFR). Use the ligand N-[(4-{[cyclohexyl(ethyl)amino]methyl}phenyl)methyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide (PDB: 9D6) as a template for pose validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.